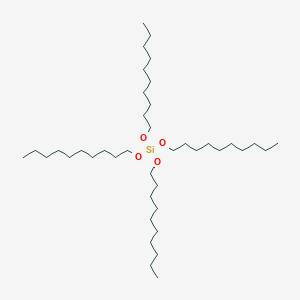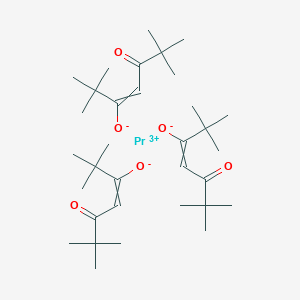
Tetradecyloxysilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyloxysilane is an organosilicon compound with the molecular formula C40H84O4Si. It is a type of alkoxysilane, which is characterized by the presence of an alkoxy group attached to a silicon atom. This compound is commonly used in various industrial applications due to its unique chemical properties, including its ability to form stable siloxane bonds.
Wissenschaftliche Forschungsanwendungen
Tetradecyloxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and siloxane polymers.
Biology: Tetradecyloxysilane-modified surfaces are used in biological assays and cell culture studies due to their biocompatibility.
Medicine: It is explored for use in drug delivery systems and medical coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetradecyloxysilane can be synthesized through the reaction of tetramethyl orthosilicate with sodium n-decyloxide. The reaction typically involves refluxing the mixture for about 2 hours . Another method involves the hydrolytic polycondensation of alkoxysilanes, such as methyl(trimethoxy)silane and tetramethoxysilane, under acid-catalyzed conditions .
Industrial Production Methods: In industrial settings, the production of tetradecyloxysilane often involves large-scale hydrolytic condensation reactions. These reactions are carefully controlled to ensure the formation of high-purity products. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecyloxysilane undergoes various chemical reactions, including:
Hydrolysis and Condensation: These reactions are fundamental in the formation of siloxane bonds.
Substitution Reactions: The alkoxy groups in tetradecyloxysilane can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water and acid or base catalysts are commonly used.
Condensation: Catalysts such as hydrochloric acid or sodium hydroxide are used to promote the condensation of silanols.
Major Products: The major products formed from these reactions include siloxane polymers and oligomers, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of tetradecyloxysilane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon-oxygen bonds formed in these reactions are highly stable and contribute to the durability and chemical resistance of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the alkoxy groups of tetradecyloxysilane to form siloxane linkages.
Vergleich Mit ähnlichen Verbindungen
Tetraethyl orthosilicate: Similar in structure but with ethoxy groups instead of tetradecyloxy groups.
Tetramethyl orthosilicate: Contains methoxy groups and is used in similar applications.
Tetrabutyl orthosilicate: Features butoxy groups and is used in the synthesis of siloxane polymers.
Uniqueness: Tetradecyloxysilane is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting materials. This makes it particularly useful in applications where water repellency and chemical resistance are desired.
Eigenschaften
IUPAC Name |
tetrakis-decyl silicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84O4Si/c1-5-9-13-17-21-25-29-33-37-41-45(42-38-34-30-26-22-18-14-10-6-2,43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJDFYQNAFUJJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO[Si](OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)











